6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one
Description
This compound belongs to the pyrazolo-thiazolo-pyrimidinone family, characterized by a fused heterocyclic core. The structure includes a 4-ethylpiperazine moiety linked via a ketone-containing ethyl chain to the pyrimidinone ring, with a meta-tolyl (m-tolyl) substituent at position 1. Its synthesis involves the reaction of 1,5,6,7-tetrahydro-1-phenyl-6-thioxo-4H-pyrazolo[3,4-d]pyrimidin-4-one with phenacyl chloride derivatives under reflux in ethanol, followed by cyclization using sulfuric acid . Recrystallization is typically performed in dioxane or ethanol/dioxane mixtures to achieve purity .
Properties
IUPAC Name |
12-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6-(3-methylphenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c1-3-25-7-9-26(10-8-25)19(29)12-17-14-31-22-24-20-18(21(30)27(17)22)13-23-28(20)16-6-4-5-15(2)11-16/h4-6,11,13,17H,3,7-10,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLPBPGQQFBOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC(=C5)C)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one is a novel derivative within the class of pyrazolo[3,4-d]pyrimidines. This class has gained attention due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine scaffold : This core structure is known for its biological activity.
- 4-Ethylpiperazine moiety : Often associated with enhanced bioactivity and solubility.
- m-Tolyl group : Contributes to the lipophilicity and overall pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown significant inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison (Doxorubicin IC50) |
|---|---|---|
| A549 (Lung) | 2.24 | 9.20 |
| MCF-7 (Breast) | 42.3 | 0.75 |
| HepG2 (Liver) | 13.9 | 0.54 |
| PC-3 (Prostate) | 26.6 | 0.60 |
These results indicate that the compound exhibits a broad-spectrum anticancer activity, particularly against lung cancer cells (A549), where it significantly outperformed Doxorubicin, a standard chemotherapy agent .
Flow cytometric analysis has revealed that the compound induces apoptosis in A549 cells at low micromolar concentrations. The percentage of apoptotic cells increased significantly after treatment with the compound, suggesting that it triggers programmed cell death through intrinsic pathways .
Additional Biological Activities
Beyond its anticancer properties, derivatives of pyrazolo[3,4-d]pyrimidines have also been investigated for other biological activities:
- Anti-inflammatory effects : Some studies suggest that these compounds may modulate inflammatory pathways.
- Neuroprotective effects : There is emerging evidence indicating potential benefits in neurodegenerative conditions.
Study 1: In Vitro Efficacy
In a recent study examining the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest, it was found that those with specific substitutions on the pyrimidine ring exhibited enhanced cytotoxicity against cancer cells . The study utilized an MTT assay to quantify cell viability post-treatment.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study demonstrated that modifications to the ethylpiperazine moiety could significantly alter the biological activity of the compounds. For instance, varying alkyl chain lengths and branching patterns influenced both solubility and cytotoxicity profiles .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-ethylpiperazine group in the target compound may enhance solubility compared to methylpiperazine analogs due to increased hydrophobicity . The m-tolyl group at position 1 introduces steric and electronic effects distinct from phenyl or p-tolyl substituents .
- Synthesis Flexibility : The core structure allows modular substitution; phenacyl chloride derivatives enable diverse aryl/alkyl groups at the thioether position . Sulfuric acid-mediated cyclization is critical for ring closure .
Pharmacological and Physicochemical Properties
- Thiazolo-Pyrimidinones: The fused thiazole ring may enhance metabolic stability compared to simpler pyrimidinones, as seen in other heterocyclic drug candidates .
- Solubility: Recrystallization in dioxane (target compound) versus ethanol (analogs) suggests differences in polarity, which could influence bioavailability .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?
The synthesis involves multi-step reactions, often starting with heterocyclic core formation (pyrazolo-thiazolo-pyrimidinone) followed by functionalization. Key steps include:
- Core assembly : Cyclocondensation of substituted pyrazoles with thiazolo precursors under reflux in polar aprotic solvents (e.g., DMF) .
- Piperazine incorporation : Alkylation of the intermediate with 4-ethylpiperazine using coupling agents like EDCI/HOBt in dichloromethane .
- m-Tolyl introduction : Nucleophilic substitution or Suzuki-Miyaura coupling (if halogenated intermediates are used) with Pd(PPh₃)₄ as a catalyst .
Optimization strategies :
Advanced: How can computational methods guide the design of analogs with improved bioactivity?
Combining quantum mechanical (QM) calculations and molecular docking can predict binding affinities and metabolic stability:
- QM-based reaction path searches : Tools like GRRM or Gaussian optimize transition states for key synthetic steps (e.g., cyclization) .
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the 4-ethylpiperazine moiety’s role in hydrogen bonding .
- ADMET prediction : SwissADME or ADMETLab 2.0 evaluates solubility and cytochrome P450 inhibition risks. For instance, replacing the m-tolyl group with electron-deficient aromatics may reduce metabolic clearance .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazolo-thiazolo-pyrimidinone core. Key signals:
- Pyrimidinone carbonyl at δ ~170 ppm (¹³C).
- Piperazine N-CH₂ protons as multiplets at δ 2.4–3.1 ppm (¹H) .
- High-resolution mass spectrometry (HRMS) : Accurately verifies molecular weight (expected [M+H]⁺: ~510–520 Da).
- HPLC-PDA : Method development using C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities >0.1% .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological data across analogs?
Contradictions in bioactivity (e.g., varying IC₅₀ values against kinases) may arise from subtle structural differences. Systematic SAR approaches include:
- Substituent scanning : Replace the 4-ethylpiperazine with diazepane or morpholine to assess steric/electronic effects on target binding .
- Bioisosteric replacements : Swap the m-tolyl group for pyridinyl or thienyl rings to modulate lipophilicity and π-π stacking .
- Free-Wilson analysis : Quantify contributions of each substituent to activity using regression models. For example, the 2-oxoethyl linker’s flexibility may correlate with off-target effects .
Basic: What solvent systems are optimal for recrystallization to achieve high purity?
- Binary mixtures : Ethyl acetate/hexane (3:1) or dichloromethane/methanol (5:1) are effective for removing unreacted piperazine or tolyl intermediates.
- Temperature gradient : Slow cooling from reflux (e.g., 60°C to 4°C) enhances crystal lattice formation.
- Additives : Trace triethylamine (0.1% v/v) can suppress acid-catalyzed degradation during crystallization .
Advanced: How can researchers address discrepancies in reported synthetic yields for similar compounds?
Discrepancies often stem from unoptimized reaction conditions or impurities. Mitigation strategies:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) and identify critical parameters .
- In-situ monitoring : ReactIR or PAT tools track intermediate formation in real time .
- Cross-validation : Reproduce literature protocols with strict control of moisture/oxygen levels (e.g., Schlenk techniques for air-sensitive steps) .
Basic: What are the stability profiles of this compound under various storage conditions?
- Solid state : Stable at –20°C under argon for >6 months. Avoid exposure to light (UV degradation of the thiazolo ring) .
- Solution phase : Degrades in DMSO >72 hours; prepare fresh solutions in methanol or acetonitrile.
- pH sensitivity : Degrades rapidly at pH <3 (protonation of pyrimidinone nitrogen) or pH >9 (hydrolysis of the oxoethyl linker) .
Advanced: Can machine learning (ML) models predict novel derivatives with enhanced selectivity?
Yes. Steps include:
- Dataset curation : Compile bioactivity data for 50+ analogs (IC₅₀, logP, etc.) from patents or journals .
- Feature engineering : Descriptors like topological polar surface area (TPSA) and Hirshfeld charges encode electronic effects.
- Model training : Random Forest or GCNs predict selectivity ratios (e.g., kinase A vs. kinase B). Validate with leave-one-out cross-validation .
Basic: What safety precautions are essential during large-scale synthesis?
- Toxic intermediates : Use closed systems for handling 4-ethylpiperazine (irritant) and m-tolyl halides (lachrymators).
- Exothermic reactions : Control addition rates during cyclization steps to prevent thermal runaway .
- Waste management : Neutralize acidic filtrates with NaHCO₃ before disposal.
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in mechanistic studies of its metabolic pathways?
- Tracer synthesis : Incorporate ¹³C at the pyrimidinone carbonyl or ¹⁵N in the piperazine ring via labeled precursors .
- Mass spectrometry imaging (MSI) : Track metabolite distribution in liver microsomes. For example, ¹³C labels identify oxidative cleavage products .
- NMR-based flux analysis : Quantify incorporation rates into key metabolites like glutathione conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
